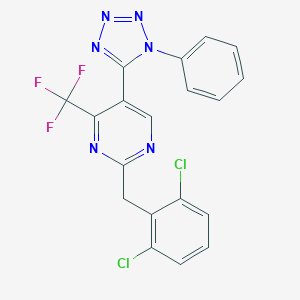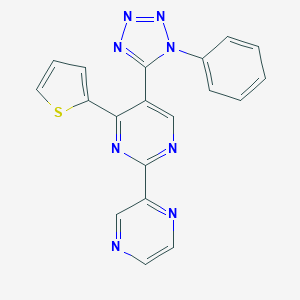![molecular formula C12H11ClN2OS B214948 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B214948.png)
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one, also known as R547, is a small molecule inhibitor that has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound was first synthesized by Array BioPharma Inc. and has been extensively studied for its mechanism of action and therapeutic potential.
Mechanism of Action
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is a selective inhibitor of CDK1, CDK2, and CDK4, which are involved in cell cycle regulation and tumor growth. This compound binds to the ATP-binding pocket of these kinases, preventing their activity and leading to cell cycle arrest and apoptosis in cancer cells. In addition, this compound inhibits the activity of T cells by blocking the activation of the transcription factor nuclear factor of activated T cells (NFAT), which is involved in T cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In T cells, this compound inhibits T cell activation and proliferation, leading to the suppression of the immune response. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is its selectivity for CDK1, CDK2, and CDK4, which allows for targeted inhibition of these kinases in cancer cells. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a potential candidate for oral administration. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate for in vivo studies.
Future Directions
There are several future directions for the study of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one. One potential direction is the development of this compound as a therapeutic agent for cancer and autoimmune disorders. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another potential direction is the study of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other signaling pathways and cellular processes.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves several steps, including the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to form this compound. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to inhibit the activity of several kinases, including cyclin-dependent kinase 1 (CDK1), CDK2, and CDK4, which play a critical role in cell cycle regulation and tumor growth.
In autoimmune disorders, this compound has been shown to inhibit the activity of T cells, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response.
properties
Molecular Formula |
C12H11ClN2OS |
|---|---|
Molecular Weight |
266.75 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-6-11(16)15-12(14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) |
InChI Key |
KAYFBYGQLVMKBS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)Cl |
SMILES |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)


![N-methyl-N-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]amine](/img/structure/B214873.png)
![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)